molecular formula C6H9I B2692378 1-Iodo-3-methylbicyclo[1.1.1]pentane CAS No. 136399-10-5

1-Iodo-3-methylbicyclo[1.1.1]pentane

Cat. No. B2692378
M. Wt: 208.042
InChI Key: KKJUVXJKGMIUEC-UHFFFAOYSA-N
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Patent
US09139534B2

Procedure details

To a solution of 1-iodo-3-methylbicyclo[1.1.1]pentane (1.62 g, 7.79 mmol; prepared according to Eur. J. Org. Chem. 1137-1155 (2000)) in diethyl ether (26 mL), a solution of tert-butyllithium (9.16 mL, 15.57 mmol, 1.7 M in pentane) was added over a period of 40 min at −78° C. After stirring the reaction mixture for 1 h at this temperature, carbon dioxide gas was bubbled through the reaction mixture for 5 min and then the mixture was allowed to warm to room temperature. The reaction mixture was extracted twice with a 5% aqueous sodium bicarbonate solution. The combined aqueous phases were acidified to pH 2-3 with concentrated hydrochloric acid at 0° C., saturated with sodium chloride, and extracted with diethyl ether. The combined organic phases were dried and, after evaporation of the solvent under reduced pressure, purified by column chromatography (0-20% ethyl acetate in hexanes) to afford 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid (0.5 g, 3.96 mmol, 50.9% yield); 1H NMR (400 MHz, DMSO-d6) δ ppm 12.21 (s, 1H), 1.82 (s, 6H), 1.14 (s, 3H).
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
9.16 mL
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]12[CH2:6][C:4]([CH3:7])([CH2:5]1)[CH2:3]2.C([Li])(C)(C)C.[C:13](=[O:15])=[O:14]>C(OCC)C>[CH3:7][C:4]12[CH2:6][C:2]([C:13]([OH:15])=[O:14])([CH2:5]1)[CH2:3]2

Inputs

Step One
Name
Quantity
1.62 g
Type
reactant
Smiles
IC12CC(C1)(C2)C
Name
Quantity
9.16 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
26 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled through the reaction mixture for 5 min
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted twice with a 5% aqueous sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
were acidified to pH 2-3 with concentrated hydrochloric acid at 0° C., saturated with sodium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
The combined organic phases were dried
CUSTOM
Type
CUSTOM
Details
after evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (0-20% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
CC12CC(C1)(C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.96 mmol
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 50.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.